Ethyl 4-(4-fluorophenyl)-3-oxobutanoate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate involves the Knoevenagel condensation reaction, a method demonstrated through the synthesis of structurally related compounds. For example, Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was synthesized by reacting 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid under reflux conditions in benzene, showcasing the versatility of this synthesis approach in producing fluorophenyl compounds (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate and its analogs has been elucidated through X-ray diffraction studies, confirming the conformation and crystal system of these compounds. For instance, similar compounds crystallize in the monoclinic crystal system, adopting a Z conformation about the C=C bond, which highlights the consistency in structural characteristics among related fluorophenyl compounds (Kumar et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving Ethyl 4-(4-fluorophenyl)-3-oxobutanoate encompass a range of transformations, including enzymatic reductions and alkylations. Notably, the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system has been studied, demonstrating the potential for asymmetric synthesis and the generation of chiral intermediates, which could be analogous in reactions involving Ethyl 4-(4-fluorophenyl)-3-oxobutanoate (Shimizu et al., 1990).
Physical Properties Analysis
The physical properties of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various chemical environments. Investigations into related compounds provide insights into the orthorhombic crystal structure and intramolecular hydrogen bonding, which are essential for predicting the physical behavior of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate (Sapnakumari et al., 2014).
Chemical Properties Analysis
The chemical properties of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, such as reactivity with nucleophiles, electrophiles, and its behavior under various chemical conditions, can be inferred from studies on similar compounds. For instance, the alkylation and decarboxylation of ethyl 2-fluoro-3-oxobutanoate offer insights into the reactivity and potential synthetic utility of α-fluoro-β-ketoesters, providing a basis for understanding the chemical properties of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate (Hutchinson et al., 1998).
Scientific Research Applications
Synthesis of Organic Compounds : It is useful in synthesizing 4-oxo-4H-pyran-2,5-dicarboxylic and 4-oxo-1-phenyl-1,4-dihydropyridine-2 derivatives, contributing to organic chemistry research (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Trifluoromethyl Heterocycles Synthesis : As Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, it is a versatile intermediate for synthesizing diverse trifluoromethyl heterocycles, crucial in medicinal chemistry (Honey, Pasceri, Lewis, & Moody, 2012).
Plant Growth Regulation : It has growth-regulating activity on nitrogen-fixing soybean plants, demonstrating its potential in agricultural research (Stanchev et al., 2010).
Synthesis of 4H-Isoxazol-5-ones : It is used in the efficient synthesis of 4H-isoxazol-5-ones in aqueous medium, contributing to pharmaceutical and synthetic chemistry (Kiyani & Ghorbani, 2015).
Friedländer Synthesis : Ethyl 4-chloro-3-oxobutanoate is used in the Friedländer synthesis to produce 2-(a-chloroalkyl)quinoline derivatives (Degtyarenko, Tolmachev, Volovenko, & Tverdokhlebov, 2007).
Antimicrobial Activity : Compounds like Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate exhibit antimicrobial activity, useful in drug development (Kariyappa, Shivalingegowda, Achutha, & Krishnappagowda, 2016).
Safety And Hazards
The safety data sheet for a similar compound, Ethyl (4-fluorobenzoyl)acetate, suggests that it should be handled with care. It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area. Contact with moisture should be avoided, and protective clothing should be worn when there is a risk of exposure .
properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQKQRINQDBSEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442109 | |
Record name | ethyl 4-(4-fluorophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-fluorophenyl)-3-oxobutanoate | |
CAS RN |
221121-37-5 | |
Record name | ethyl 4-(4-fluorophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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